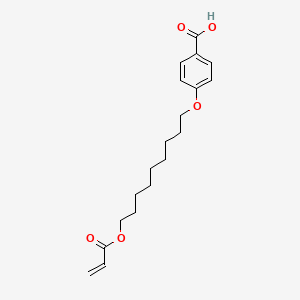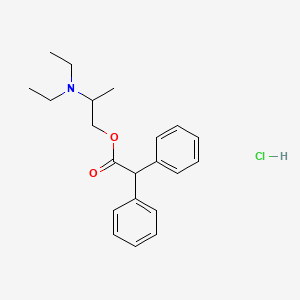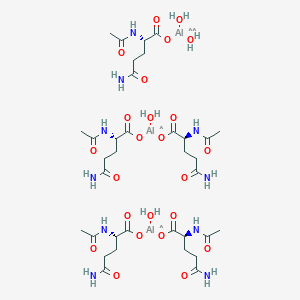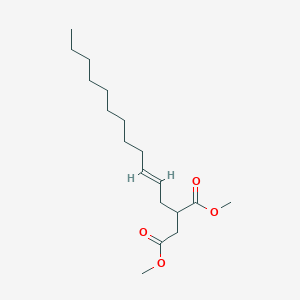
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid is an organic compound with the molecular formula C19H26O5 and a molecular weight of 334.407 g/mol . It is a derivative of benzoic acid, featuring an acryloyloxy group attached to a nonyl chain, which is further connected to the benzoic acid moiety. This compound is known for its applications in various fields, including materials science and polymer chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 9-(acryloyloxy)nonanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and an acid or base catalyst.
Polymerization: The acryloyloxy group can participate in free radical polymerization to form polymers.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Major Products Formed
Esterification: Various esters depending on the alcohol used.
Hydrolysis: 4-hydroxybenzoic acid and 9-(acryloyloxy)nonanol.
Polymerization: Polymers with acryloyloxy functional groups.
科学研究应用
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid has several scientific research applications:
Materials Science: Used in the synthesis of liquid crystalline polymers and networks.
Polymer Chemistry: Acts as a monomer in the production of functionalized polymers with specific properties.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Employed in the production of coatings, adhesives, and sealants due to its polymerizable acryloyloxy group.
作用机制
The mechanism of action of 4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid primarily involves its ability to undergo polymerization. The acryloyloxy group can form free radicals under appropriate conditions, leading to the formation of polymer chains. These polymers can exhibit unique properties such as liquid crystallinity, which can be exploited in various applications .
相似化合物的比较
Similar Compounds
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid: Similar structure but with a shorter hexyl chain.
4-((9-(Methacryloyloxy)nonyl)oxy)benzoic acid: Contains a methacryloyloxy group instead of an acryloyloxy group.
Uniqueness
4-((9-(Acryloyloxy)nonyl)oxy)benzoic acid is unique due to its specific chain length and the presence of the acryloyloxy group, which imparts distinct polymerization properties. The longer nonyl chain can influence the physical properties of the resulting polymers, such as flexibility and thermal stability .
属性
分子式 |
C19H26O5 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
4-(9-prop-2-enoyloxynonoxy)benzoic acid |
InChI |
InChI=1S/C19H26O5/c1-2-18(20)24-15-9-7-5-3-4-6-8-14-23-17-12-10-16(11-13-17)19(21)22/h2,10-13H,1,3-9,14-15H2,(H,21,22) |
InChI 键 |
XQOFAKKUAIAFDY-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)



